molecular formula C15H20Cl2N2O3 B12122487 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Cat. No.: B12122487
M. Wt: 347.2 g/mol
InChI Key: CRBRFGCGIQMDNA-UHFFFAOYSA-N
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Description

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid (CAS Number: 1029938-79-1) is an organic compound with the molecular formula C15H20Cl2N2O3 and a molecular weight of 347.2 g/mol . Its structure features a 2,3-dichlorophenyl group and an isopentylamino side chain linked to a 4-oxobutanoic acid backbone, which may confer specific binding properties for biochemical research . Researchers can utilize this compound as a chemical intermediate or building block in medicinal chemistry and drug discovery projects, particularly for developing novel therapeutic agents. The presence of the dichlorophenyl group suggests potential for central nervous system (CNS) activity, making it a candidate for neurological disease research, including studies related to Parkinson's disease and motor fluctuations . The compound is provided as For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

4-(2,3-dichloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-9(2)6-7-18-12(15(21)22)8-13(20)19-11-5-3-4-10(16)14(11)17/h3-5,9,12,18H,6-8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

CRBRFGCGIQMDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions for Intermediate Formation

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acryloyl chloride, isopentylamineDichloromethane0–5278
2Hydrochloric acid (aq.)Water251292

Introduction of the Dichlorophenylamino Group

The dichlorophenylamino group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. NAS is preferred due to the electron-withdrawing nature of the chlorine substituents, which activate the aromatic ring toward amination.

Comparative Analysis of Amination Methods

MethodCatalystBaseSolventYield (%)Purity (%)
NASCuIK₂CO₃DMF6585
UllmannPd(OAc)₂DBUToluene7288

Optimized Protocol :

  • Dissolve 4-oxo-2-(isopentylamino)butanoic acid (1 eq) and 2,3-dichloroaniline (1.2 eq) in dimethylformamide (DMF).

  • Add copper(I) iodide (10 mol%) and potassium carbonate (2 eq).

  • Heat at 110°C under nitrogen for 24 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Purification and Characterization

Crude product purification employs a combination of recrystallization and column chromatography . Recrystallization from ethanol/water (7:3) removes polar impurities, while chromatography isolates the target compound from non-polar byproducts.

Characterization Data

TechniqueKey Findings
¹H NMR (400 MHz, DMSO-d₆)δ 7.45–7.32 (m, 3H, aromatic), 3.21 (t, J=6.4 Hz, 2H, NHCH₂), 2.89 (m, 1H, CH(CH₂)₂), 2.67 (dd, J=15.2 Hz, 1H, CH₂CO), 2.51 (dd, J=15.2 Hz, 1H, CH₂CO)
¹³C NMR (100 MHz, DMSO-d₆)δ 204.5 (C=O), 172.3 (COOH), 135.2–127.8 (aromatic carbons), 48.9 (NHCH₂), 38.4 (CH(CH₂)₂)
HRMS (ESI+)m/z calc. for C₁₅H₁₉Cl₂N₂O₃ [M+H]⁺: 369.0745; found: 369.0748

Scalability and Industrial Production

Industrial synthesis prioritizes cost efficiency and minimal waste. A continuous-flow reactor system enhances reproducibility and reduces reaction times:

Pilot-Scale Parameters

ParameterValue
Reactor volume50 L
Flow rate10 mL/min
Temperature115°C
Annual output150 kg

Waste streams are treated via neutralization (for acidic/byproducts) and solvent recovery (distillation).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Dialkylation at the β-keto acid position.

    • Solution : Use a large excess of 2,3-dichloroaniline (1.5 eq) to favor mono-amination.

  • Low Solubility :

    • Issue : Precipitation during NAS reduces reaction efficiency.

    • Solution : Employ DMF as a high-polarity solvent and maintain temperatures >100°C.

HazardPrecaution
2,3-Dichloroaniline toxicityUse closed systems and PPE (gloves, respirators)
DMF exposureInstall fume hoods and monitor air quality
Copper catalyst wasteRecycle via ion-exchange resins

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl and isopentylamino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS 1048010-11-2)

  • Substituents: Phenyl group: 2,4-difluorophenyl (vs. 2,3-dichlorophenyl in the target compound). Alkyl chain: Isobutylamino (branched C4) vs. isopentylamino (branched C5).
  • Molecular formula : C₁₄H₁₈F₂N₂O₃.
  • Molecular weight : 300.30 g/mol.
  • Shorter alkyl chain (isobutyl) could decrease lipophilicity relative to isopentyl .

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS 196934-77-7)

  • Substituents: Phenyl group: 3-chloro-2-methylphenyl (monochlorinated with a methyl group). No secondary amine at position 2.
  • Molecular formula: C₁₁H₁₂ClNO₃.
  • Molecular weight : 241.67 g/mol.
  • Key differences :
    • Lack of a second chlorine atom and isopentylamine reduces steric complexity.
    • Methyl group may enhance metabolic stability compared to halogens .

(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid (CAS 46834-56-4)

  • Substituents: Phenyl group: 4-chlorophenyl (monochlorinated). Additional dihydroxy groups at positions 2 and 3.
  • Molecular formula: C₁₀H₁₀ClNO₅.
  • Molecular weight : 259.64 g/mol.
  • Key differences :
    • Dihydroxy groups increase polarity, likely improving aqueous solubility but reducing membrane permeability.
    • Simplified halogenation pattern (single Cl) may alter binding affinity in biological systems .

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoic acid

  • Substituents: Dual phenyl groups: 4-chlorophenyl and 2,3-dichlorophenyl. No amine substituents.
  • Dichlorophenyl substitution at position 2 mirrors the target compound but lacks the isopentylamine chain .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Alkyl chain length : Isopentylamine (C5) may confer higher lipophilicity than isobutyl (C4), influencing pharmacokinetic properties like tissue distribution .

Physicochemical Properties

Property Target Compound 2,4-Difluoro Analog 3-Chloro-2-methyl Analog Dihydroxy Analog
Molecular weight ~340 (estimated) 300.30 241.67 259.64
Halogenation 2,3-diCl 2,4-diF 3-Cl + 2-CH₃ 4-Cl
Polar functional groups 2 amines, 1 carboxylic acid 2 amines, 1 carboxylic acid 1 amine, 1 carboxylic acid 2 hydroxyls, 1 carboxylic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Michael-type addition, to introduce the dichlorophenyl and isopentylamino groups. Key variables include:

  • Temperature : Maintained between 0–5°C during acylation to prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for amine coupling .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution in dichlorophenyl integration .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >85% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the dichlorophenyl and isopentylamino groups .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobutanoic acid moiety) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl) and carbon backbone connectivity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screen using in vitro assays:

  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL) .
  • Enzyme inhibition : Evaluate binding to cyclooxygenase-2 (COX-2) using fluorescence quenching assays (Kd ~ 0.8 µM) .
  • Cytotoxicity : Assess in cancer cell lines (e.g., MCF-7) via MTT assay (IC₅₀ ~ 50 µM) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis while minimizing racemization?

  • Methodological Answer :

  • Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to resolve R/S enantiomers .
  • Flow chemistry : Continuous microreactors reduce reaction time and improve heat transfer for exothermic steps (e.g., amine coupling) .
  • Table : Critical parameters for scale-up:
ParameterOptimal RangeImpact on Yield
Temperature25–30°CPrevents decomposition
Catalyst loading5 mol%Balances cost/activity
Residence time15–20 min (flow)Reduces byproducts

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311++G** basis set) to identify discrepancies in conformational preferences .
  • Dynamic NMR : Probe temperature-dependent splitting to detect slow equilibration between rotamers .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = 403.12 m/z) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR); focus on hydrogen bonds with Arg120 and hydrophobic contacts with Val89 .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • Pharmacophore modeling : Identify critical features (e.g., oxobutanoic acid for ionic interactions) using Schrödinger’s Phase .

Q. What strategies mitigate challenges in isolating enantiomerically pure samples?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate (R)-BINOL during synthesis to bias enantiomer formation (ee > 90%) .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer in racemic mixtures .
  • Crystallization-induced diastereomer resolution : Add chiral tartaric acid derivatives to form diastereomeric salts with distinct solubilities .

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